3-(N-Boc-amino)-1-propanesulfonic acid

Übersicht

Beschreibung

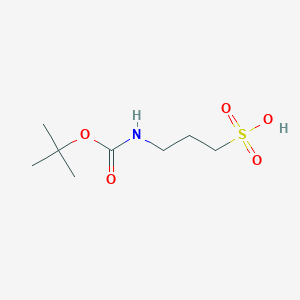

3-(N-Boc-amino)-1-propanesulfonic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a propanesulfonic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the sulfonic acid moiety. One common method involves the reaction of 3-aminopropanesulfonic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Amidation Reactions: The amino group can react with carboxylic acids or acid chlorides to form amides.

Reduction Reactions: The sulfonic acid group can be reduced to the corresponding sulfonate or sulfinate under specific conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Amidation: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of amide bonds.

Reduction: Sodium borohydride (NaBH4) can be used to reduce the sulfonic acid group to a sulfonate.

Major Products Formed

Free Amine: Deprotection of the Boc group yields 3-aminopropanesulfonic acid.

Amides: Reaction with carboxylic acids or acid chlorides forms various amide derivatives.

Sulfonates: Reduction of the sulfonic acid group forms sulfonate or sulfinate derivatives.

Wissenschaftliche Forschungsanwendungen

3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(N-Cbz-amino)-1-propanesulfonic acid: Similar to the Boc-protected compound but with a benzyl carbamate (Cbz) protecting group.

3-(N-Fmoc-amino)-1-propanesulfonic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

3-(N-Alloc-amino)-1-propanesulfonic acid: Contains an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

3-(N-Boc-amino)-1-propanesulfonic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required without affecting other functional groups .

Biologische Aktivität

3-(N-Boc-amino)-1-propanesulfonic acid (CAS No. 918825-10-2) is a sulfonic acid derivative with significant implications in biological and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly as a prodrug or in enzyme inhibition studies. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its lipophilicity and stability compared to other amino acids. This modification allows for improved bioavailability and cellular uptake.

Synthesis : Various synthetic routes have been developed for the preparation of this compound, often involving the coupling of Boc-protected amino acids with propanesulfonic acid derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The following sections detail the mechanisms through which it exerts its effects:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit the activity of various kinases by competing with ATP for binding sites, thus modulating phosphorylation events critical for cell signaling.

Neuroprotective Effects

In studies involving neuroprotection, this compound demonstrated the ability to reduce oxidative stress in neuronal cells. It was observed to prevent morphological changes associated with neurodegeneration and to maintain mitochondrial membrane potential under stress conditions .

Transport and Distribution

The compound’s transport across cell membranes is facilitated by specific transporters, which enhances its intracellular concentration. Its interaction with plasma proteins also affects its distribution within various tissues .

Case Study 1: Neuroprotection in Ischemic Models

In a study assessing the neuroprotective effects of this compound, researchers utilized an ischemic model system where neuronal cells were subjected to hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and preserved ATP levels compared to untreated controls. The mechanism was linked to the inhibition of caspase activation and cytochrome c release from mitochondria.

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by this compound. It was found that at varying concentrations, the compound exhibited dose-dependent effects on enzyme kinetics, highlighting its potential as a therapeutic agent in conditions where enzyme dysregulation occurs .

Data Tables

The following tables summarize key research findings related to the biological activity of this compound.

| Study | Focus | Findings | Mechanism |

|---|---|---|---|

| Study 1 | Neuroprotection | Reduced cell death in ischemic models | Inhibition of caspase activation |

| Study 2 | Enzyme modulation | Dose-dependent enzyme inhibition | Competitive inhibition with ATP |

| Parameter | Effect |

|---|---|

| Cell Viability | Increased in treated groups under stress conditions |

| Mitochondrial Function | Maintained membrane potential; reduced oxidative stress |

| Enzyme Activity | Modulated based on concentration; competitive inhibition observed |

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOPCLRTJSMNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473584 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918825-10-2 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.